molecular formula C13H14ClNOS B14223034 N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide CAS No. 502710-25-0

N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide

Cat. No.: B14223034
CAS No.: 502710-25-0
M. Wt: 267.77 g/mol
InChI Key: KLCZZMQUDQVXFL-UHFFFAOYSA-N
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Description

N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 1-benzothiophene-2-carboxylic acid with 4-chlorobutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and solvent recycling systems. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide: shares structural similarities with other benzothiophene derivatives such as:

Uniqueness

Properties

CAS No.

502710-25-0

Molecular Formula

C13H14ClNOS

Molecular Weight

267.77 g/mol

IUPAC Name

N-(4-chlorobutyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H14ClNOS/c14-7-3-4-8-15-13(16)12-9-10-5-1-2-6-11(10)17-12/h1-2,5-6,9H,3-4,7-8H2,(H,15,16)

InChI Key

KLCZZMQUDQVXFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCCCCl

Origin of Product

United States

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